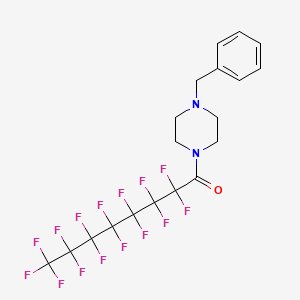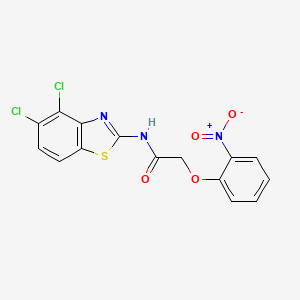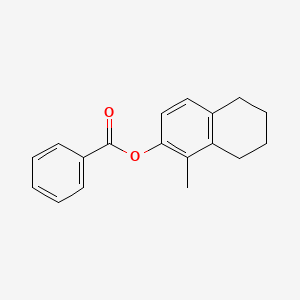
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate
Übersicht
Beschreibung
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate, also known as musk xylene, is a synthetic fragrance compound that has been widely used in the perfume industry since the 1960s. It is a white crystalline powder with a strong musky odor and is commonly used as a fixative in perfumes and other scented products. In recent years, there has been a growing interest in the scientific research application of musk xylene due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene is not fully understood. It has been suggested that it may act through the modulation of inflammatory pathways and the inhibition of the production of pro-inflammatory cytokines. In addition, this compound xylene may act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects
Musk xylene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of tumor cells in vitro. In addition, this compound xylene has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for use in experiments. However, one limitation of this compound xylene is that it has a strong 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoatey odor that can interfere with experiments. Care must be taken to minimize the exposure of the compound to researchers and to ensure that the odor does not affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for the scientific research application of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene. One area of interest is the development of this compound xylene-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the use of this compound xylene as a potential anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of this compound xylene and to identify any potential side effects or limitations of its use.
In conclusion, this compound xylene is a synthetic fragrance compound that has the potential for a variety of scientific research applications. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Wissenschaftliche Forschungsanwendungen
Musk xylene has been found to have a variety of potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-16-10-6-5-7-14(16)11-12-17(13)20-18(19)15-8-3-2-4-9-15/h2-4,8-9,11-12H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXWUYIXVYNPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4708301.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4708306.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-phenylethyl)acrylamide](/img/structure/B4708308.png)


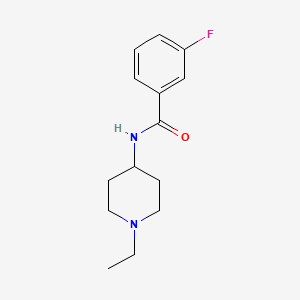

![2-{4-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4708325.png)
![6-(4-chlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708337.png)
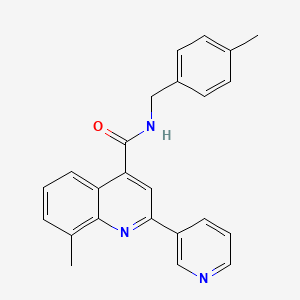
![4-sec-butyl-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4708348.png)

